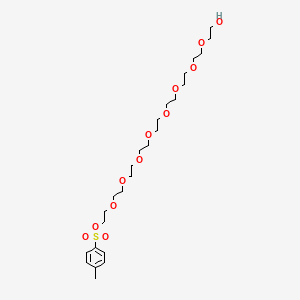
PEG10-Tos
Übersicht
Beschreibung
PEG10-Tos is a Polyethylene Glycol (PEG) derivative bearing a hydroxyl group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Molecular Structure Analysis
PEG10-Tos has a chemical formula of C25H44O12S and a molecular weight of 568.68 . It is derived from a Ty3/Gypsy retrotransposon family .Physical And Chemical Properties Analysis
PEG10-Tos has a chemical formula of C25H44O12S and a molecular weight of 568.68 . Further physical and chemical properties are not explicitly mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Role in Cell Proliferation
PEG10 is involved in the regulation of cell proliferation . Overexpression of PEG10 results in increased cellular proliferation . This suggests that PEG10 could be a key player in cellular growth and division.
Anti-Apoptotic Effects
The PEG10-RF1 protein is suggested to have anti-apoptotic effects . This means that PEG10 could play a role in preventing programmed cell death, which is a crucial process in many biological events, including development and disease prevention.
Involvement in Embryonic Development
PEG10 has been shown to be essential for embryonic development . Mutations in the coding sequence of the gene are lethal in the embryonic stage because of defects in placental development .
Role in Malignancies
Overexpression or reinduced PEG10 expression has been observed in various malignancies, like hepatocellular carcinoma or B-cell acute and chronic lymphocytic leukemia . This suggests that PEG10 could be involved in the development and progression of certain types of cancer.
Promoting Adipocyte Differentiation
PEG10 has also been shown to promote adipocyte differentiation . Adipocytes are cells specialized in storing energy as fat, and their differentiation is a key process in the development of adipose tissue and the regulation of body weight.
Potential Therapeutic Target
Given its involvement in various biological processes and diseases, PEG10 is being studied as a potential therapeutic target . For example, it has been suggested that targeting PEG10 could be a novel approach to overcome resistance to CDK4/6 inhibitors, a class of drugs used in cancer treatment .
Wirkmechanismus
Target of Action
PEG10-Tos primarily targets the Paternally Expressed Gene 10 (PEG10) . PEG10 is an oncogene located on human chromosome 7q21.3 and is implicated in the proliferation, apoptosis, and metastasis of tumors . It has been found to be positively expressed in a variety of cancers .
Mode of Action
PEG10-Tos interacts with its target, PEG10, by suppressing its expression . High PEG10 expression has been associated with resistance to CDK4/6 inhibitors in breast cancer . The suppression of PEG10 by PEG10-Tos can overcome this resistance and enhance the efficacy of CDK4/6 inhibitors .
Biochemical Pathways
PEG10-Tos affects several biochemical pathways. High PEG10 expression suppresses p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1 . This augments CDK4/6 inhibitor resistance . PEG10-Tos, by suppressing PEG10, can activate p21 and SIAH1, thereby suppressing cell cycle progression and epithelial–mesenchymal transition (EMT) .
Pharmacokinetics
Its impact on bioavailability can be inferred from its ability to suppress peg10 and overcome cdk4/6 inhibitor resistance .
Result of Action
The molecular and cellular effects of PEG10-Tos action include the suppression of PEG10, activation of p21 and SIAH1, inhibition of cell cycle progression, and suppression of EMT . These effects lead to the overcoming of CDK4/6 inhibitor resistance .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O12S/c1-24-2-4-25(5-3-24)38(27,28)37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-26/h2-5,26H,6-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODQQRFMNRBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PEG10-Tos | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid](/img/structure/B1679104.png)
![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)
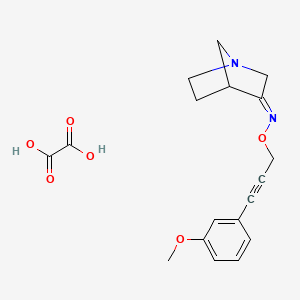
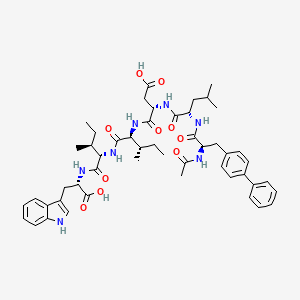
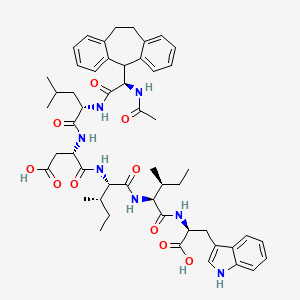
![6,11-Dihydro[1]benzothiopyrano[4,3-b]indole](/img/structure/B1679109.png)
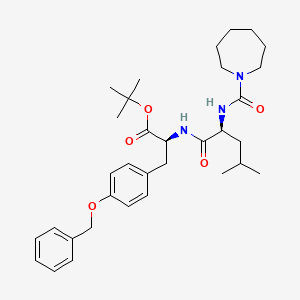
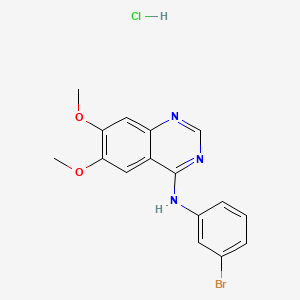
![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)